molecular formula C7H14N2 B2978324 (1S,7S,8R)-2-Azabicyclo[5.1.0]octan-8-amine CAS No. 2138565-42-9

(1S,7S,8R)-2-Azabicyclo[5.1.0]octan-8-amine

Cat. No.: B2978324
CAS No.: 2138565-42-9
M. Wt: 126.20 g/mol
InChI Key: AHQJMIFBSXTFKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S,7S,8R)-2-Azabicyclo[510]octan-8-amine is a bicyclic amine compound characterized by its unique structure, which includes a nitrogen atom integrated into a bicyclic framework

Scientific Research Applications

Substance P (NK1) Receptor Antagonism

CP-96,345, a compound structurally related to azabicyclooctanes, has been identified as a potent nonpeptide antagonist of the substance P (NK1) receptor. It selectively inhibits substance P-induced physiological responses without affecting NK2, NK3, or other receptors, suggesting a focused application in studying substance P's role in diseases (Snider et al., 1991).

Muscarinic Activity in Alzheimer's Disease Research

Research into aromatic compounds featuring a 1-azabicyclo[3.3.0]octane ring has yielded insights into potential treatments for Alzheimer's disease. Specifically, 3-Amino-5-(1-azabicyclo[3.3.0]octan-5-yl)methyl-1,2,4-oxadiazole showed high selectivity for the M1 muscarinic receptor, highlighting the therapeutic potential of azabicyclooctane derivatives in neurodegenerative disorders (Suzuki et al., 1999).

Synthesis of Biologically Active Derivatives

The synthesis of enantiopure pyrrolizidinone amino acid derivatives from azabicyclooctanes has been achieved, offering a new avenue for exploring conformation-activity relationships in biologically active peptides. This synthesis method could facilitate the development of rigid dipeptide surrogates for biomedical research (Dietrich & Lubell, 2003).

α7 Nicotinic Acetylcholine Receptor Activity

Novel azabicyclic amines have been designed and synthesized as isosteres of 3-aminoquinuclidine. These compounds, when transformed into aryl amides, exhibited significant activity in α7 nicotinic acetylcholine receptor assays. This research underscores the importance of azabicyclic amines in developing cognitive deficit treatments in schizophrenia (Walker et al., 2008).

Structural and Conformational Studies

Amides derived from 3-methyl-3-azabicyclo[3.2.1]octan-8α(β)-amines have been synthesized and studied, providing insights into the structural and conformational properties of these compounds. Such research contributes to the understanding of molecular interactions and stability in azabicyclic compounds (Iriepa et al., 2008).

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1S,7S,8R)-2-Azabicyclo[5.1.0]octan-8-amine typically involves the construction of the bicyclic framework followed by the introduction of the amine group. One common method includes the cyclization of appropriate precursors under controlled conditions to form the bicyclic structure, followed by amination reactions to introduce the amine group.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as flow chemistry can be employed to enhance the efficiency and scalability of the synthesis process .

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, where the amine group may be converted to corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into various reduced forms, potentially altering its biological activity.

    Substitution: The amine group can participate in substitution reactions, where it is replaced by other functional groups under suitable conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Red

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (1S,7S,8R)-2-Azabicyclo[5.1.0]octan-8-amine involves the conversion of a starting material into an intermediate, which is then further reacted to form the final product. The key steps in the synthesis pathway include the formation of a bicyclic ring system and the introduction of an amine functional group.", "Starting Materials": ["Cyclopentadiene", "Methacrolein", "Ammonia", "Hydrogen gas", "Palladium on carbon"], "Reaction": ["Cyclopentadiene is reacted with methacrolein in the presence of a catalyst to form a Diels-Alder adduct", "The Diels-Alder adduct is then subjected to a hydrogenation reaction using hydrogen gas and palladium on carbon catalyst to form a bicyclic ring system", "The bicyclic ring system is then reacted with ammonia in the presence of a catalyst to introduce an amine functional group", "The final product, (1S,7S,8R)-2-Azabicyclo[5.1.0]octan-8-amine, is obtained after purification and isolation of the reaction product." ] }

CAS No.

2138565-42-9

Molecular Formula

C7H14N2

Molecular Weight

126.20 g/mol

IUPAC Name

2-azabicyclo[5.1.0]octan-8-amine

InChI

InChI=1S/C7H14N2/c8-6-5-3-1-2-4-9-7(5)6/h5-7,9H,1-4,8H2

InChI Key

AHQJMIFBSXTFKT-UHFFFAOYSA-N

Isomeric SMILES

C1CCN[C@@H]2[C@H](C1)[C@@H]2N

SMILES

C1CCNC2C(C1)C2N

Canonical SMILES

C1CCNC2C(C1)C2N

solubility

not available

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.